Cas no 2098017-29-7 (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde)

1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
- 2098017-29-7
- F2157-0222
- 1-[[1-(2-fluoroethyl)pyrrolidin-3-yl]methyl]triazole-4-carbaldehyde
- AKOS026718064
-
- インチ: 1S/C10H15FN4O/c11-2-4-14-3-1-9(5-14)6-15-7-10(8-16)12-13-15/h7-9H,1-6H2
- InChIKey: MPADJLSRTIXYRB-UHFFFAOYSA-N
- ほほえんだ: FCCN1CCC(CN2C=C(C=O)N=N2)C1
計算された属性
- せいみつぶんしりょう: 226.12298928g/mol
- どういたいしつりょう: 226.12298928g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 51Ų
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F111301-500mg |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1h-1,2,3-triazole-4-carbaldehyde |
2098017-29-7 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F2157-0222-1g |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098017-29-7 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F2157-0222-0.5g |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098017-29-7 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
TRC | F111301-100mg |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1h-1,2,3-triazole-4-carbaldehyde |
2098017-29-7 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F2157-0222-2.5g |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098017-29-7 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F2157-0222-10g |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098017-29-7 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
TRC | F111301-1g |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1h-1,2,3-triazole-4-carbaldehyde |
2098017-29-7 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F2157-0222-5g |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098017-29-7 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F2157-0222-0.25g |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098017-29-7 | 95%+ | 0.25g |
$523.0 | 2023-09-06 |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報
Professional Introduction to Compound with CAS No. 2098017-29-7 and Product Name: 1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
The compound identified by the CAS number 2098017-29-7 and the product name 1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a triazole core and a fluoroethyl substituent makes it a particularly intriguing candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of heterocyclic compounds, particularly those containing triazole moieties. Triazoles are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The specific structure of this compound, featuring a methyl-substituted triazole ring connected to a pyrrolidine backbone, suggests that it may exhibit unique pharmacological profiles. The fluoroethyl group further enhances its potential by influencing metabolic stability and bioavailability, which are critical factors in drug design.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SARs) to optimize drug candidates. The compound in question exemplifies this approach by integrating multiple pharmacophoric elements into a single molecular framework. The pyrrolidine ring, a common motif in bioactive molecules, contributes to the compound's binding affinity and receptor interaction. Meanwhile, the triazole moiety provides additional interactions with biological targets, potentially enhancing therapeutic efficacy.
One of the most exciting aspects of this compound is its potential application in the development of novel therapeutic agents. The combination of a fluoroethyl group and a triazole core has been shown to improve drug-like properties such as solubility and cell permeability. These attributes are particularly valuable in designing small-molecule drugs that can effectively interact with biological targets while minimizing off-target effects. Furthermore, the aldehyde functional group at the 4-position of the triazole ring offers opportunities for further derivatization, allowing for the creation of analogs with enhanced pharmacological properties.
Recent studies have highlighted the role of fluorinated compounds in medicinal chemistry due to their ability to modulate metabolic pathways and enhance drug potency. The fluoroethyl substituent in this compound is likely to contribute to its metabolic stability, reducing the likelihood of rapid degradation in vivo. This stability is crucial for ensuring that the drug remains active long enough to exert its intended therapeutic effect. Additionally, fluorine atoms can influence electronic properties, affecting interactions with biological targets and potentially improving binding affinity.
The pyrrolidine moiety, another key structural element, is well-documented for its presence in numerous bioactive molecules. Pyrrolidines are known for their ability to mimic natural amino acid structures, facilitating interactions with biological receptors. In this compound, the pyrrolidine ring is linked to the triazole core through a methyl bridge, which may enhance rigidity and stability while maintaining flexibility necessary for receptor binding. This structural arrangement could lead to improved pharmacokinetic profiles compared to more flexible or less constrained analogs.
Advances in computational chemistry have enabled researchers to predict and optimize molecular properties with greater accuracy than ever before. By leveraging tools such as molecular dynamics simulations and quantum mechanical calculations, scientists can gain insights into how this compound might behave within biological systems. These computational studies can help identify potential binding modes and interaction sites, providing a foundation for experimental validation and further optimization.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of functional groups while maintaining regioselectivity and stereochemical integrity. Achieving such precision is essential for ensuring that the final product exhibits the desired pharmacological properties. Recent advancements in synthetic methodologies have made it possible to construct complex heterocyclic frameworks more efficiently than before, paving the way for rapid discovery and development of novel drug candidates.
In conclusion, the compound with CAS number 2098017-29-7 and product name 1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde holds great promise as a therapeutic agent due to its unique structural features and potential applications in medicinal chemistry. Its combination of a triazole core, a fluoroethyl substituent, and a pyrrolidine backbone makes it an attractive candidate for further research and development. As our understanding of structure-activity relationships continues to evolve, compounds like this one are likely to play an increasingly important role in addressing unmet medical needs.
2098017-29-7 (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde) 関連製品
- 2103401-48-3(1-benzyl-3-(chloromethyl)piperidine hydrochloride)
- 940247-09-6(1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine)
- 318284-64-9(1-Methyl-5-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile)
- 339103-00-3(2-(N-phenylbenzenesulfonamido)-N-(prop-2-en-1-yl)acetamide)
- 2287273-19-0((3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine)
- 1806955-72-5(Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetate)
- 1261832-17-0(2-Methoxy-3-(3-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)
- 1704108-23-5(1-3-chloro-4-(trifluoromethyl)phenylcyclohexan-1-amine)
- 189107-45-7(1-methylindazole-5-carbonitrile)
- 74965-79-0(Methyl-5-hexylthiophene-2-carboxylate)




